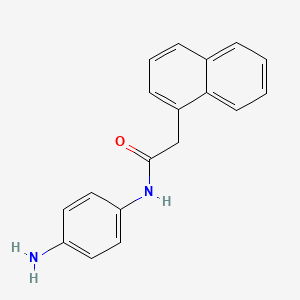

N-(4-Aminophenyl)-2-(1-naphthyl)acetamide

Description

N-(4-Aminophenyl)-2-(1-naphthyl)acetamide is an acetamide derivative characterized by a 1-naphthyl group attached to the acetamide backbone and a 4-aminophenyl substituent. This structure combines aromatic bulk (naphthyl) with a reactive amine group, making it a candidate for diverse pharmacological applications, including anticancer and anti-inflammatory activities. The compound is synthesized via reduction of a nitro precursor (e.g., N-(4-nitrophenyl)-2-(1-naphthyl)acetamide) using reagents like SnCl₂·2H₂O, yielding moderate to high purity (55% yield) . Its structural features, such as hydrogen-bonding capability and lipophilicity, influence its biological interactions and physicochemical properties.

Properties

IUPAC Name |

N-(4-aminophenyl)-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c19-15-8-10-16(11-9-15)20-18(21)12-14-6-3-5-13-4-1-2-7-17(13)14/h1-11H,12,19H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWFJLLOSGAJRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of dyes, pigments, and other organic molecules. Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory and autoimmune diseases. Industry: It is utilized in the production of advanced materials and coatings due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(4-Aminophenyl)-2-(1-naphthyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological macromolecules, influencing their activity. The naphthyl group enhances the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Anti-Cancer Acetamides

Several acetamides with quinazoline-sulfonyl and methoxyphenyl groups (e.g., compounds 38–40 in ) exhibit potent anti-cancer activity against HCT-1, MCF-7, and PC-3 cell lines via MTT assays . Compared to N-(4-Aminophenyl)-2-(1-naphthyl)acetamide:

- Structural Differences: The quinazoline-sulfonyl moiety in 38–40 introduces electron-withdrawing groups, enhancing interactions with kinase targets.

- Activity: While 38–40 show IC₅₀ values in the nanomolar range, the target compound’s activity remains unquantified in the provided evidence. However, its aminophenyl group may enable DNA intercalation or topoisomerase inhibition, common mechanisms in naphthyl-containing drugs .

FPR2-Targeting Pyridazinone Derivatives

Compounds like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide () act as FPR2 agonists, activating calcium mobilization in neutrophils .

- Substituent Impact: The bromophenyl group in these derivatives enhances halogen bonding with receptors, whereas the target compound’s aminophenyl group may engage in hydrogen bonding or serve as a site for prodrug modification.

- Selectivity: The pyridazinone core in FPR2 ligands confers specificity, while the naphthyl group in the target compound could broaden target promiscuity due to its planar aromatic structure.

Sulfur-Containing Acetamides

N-(4-Aminophenyl)-2-(phenylthio)acetamide (compound 2b, ) shares the 4-aminophenyl group but replaces the naphthyl with a phenylthio moiety.

- Synthetic Yield : 2b is synthesized in 55% yield via nitro reduction, comparable to the target compound’s synthesis .

- Pharmacological Potential: The phenylthio group may enhance antioxidant activity, whereas the naphthyl group in the target compound could improve membrane permeability due to higher lipophilicity.

Fluorophenyl and Benzothiazole Derivatives

- 2-{[1-(4-Fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1-naphthyl)acetamide () shares the naphthyl group but incorporates a fluorophenyl-imidazole thioether.

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide derivatives () feature a benzothiazole core linked to trifluoromethyl groups, offering enhanced electron-deficient character for kinase inhibition .

Structural and Conformational Analysis

Crystal structures of related compounds (e.g., N-(4-bromophenyl)-2-(naphthalen-1-yl)acetamide in ) reveal:

- Planarity : The naphthyl group adopts a planar conformation, facilitating π-π stacking with aromatic residues in target proteins.

- Dihedral Angles : Substituted acetamides show variable dihedral angles (44.5°–77.5°) between aromatic rings, influencing binding pocket compatibility . For the target compound, similar conformational flexibility may optimize receptor interactions.

Pharmacokinetic and Solubility Considerations

- Solubility Modifications: Derivatives like 2-(4-aminophenyl)-N-(2-hydroxyethyl)acetamide hydrochloride () use hydrophilic groups (hydroxyethyl) to improve solubility, a strategy applicable to the target compound for formulation optimization .

Biological Activity

N-(4-Aminophenyl)-2-(1-naphthyl)acetamide, commonly referred to as NAPA, is a compound of significant interest due to its diverse biological activities, particularly in the context of cancer treatment and antibacterial properties. This article presents a comprehensive overview of the biological activity associated with NAPA, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

NAPA is an aromatic amide characterized by the following chemical structure:

This compound belongs to a class of molecules known for their potential therapeutic applications, particularly in oncology and infectious diseases.

Antitumor Activity

Research indicates that NAPA exhibits notable antitumor activity across various cancer cell lines. Specifically, studies have demonstrated its effectiveness against:

- Melanoma

- Pancreatic Cancer

- Chronic Myeloid Leukemia (CML)

NAPA induces cell death primarily through the following mechanisms:

- Apoptosis Induction : NAPA promotes programmed cell death in cancer cells.

- Autophagy Activation : It enhances autophagy, a process that can lead to cell survival or death depending on the context.

In vivo studies using xenograft models have shown a significant reduction in tumor growth when treated with NAPA, indicating its potential as a therapeutic agent in cancer treatment .

Antibacterial Activity

In addition to its antitumor properties, NAPA has been evaluated for its antibacterial activity . Preliminary studies suggest that it exhibits efficacy against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values indicate that NAPA may serve as a promising candidate for developing new antibacterial agents .

Table 1: Summary of Biological Activities of NAPA

| Activity Type | Cell Lines/Strains | Mechanism | Reference |

|---|---|---|---|

| Antitumor | Melanoma, Pancreatic Cancer, CML | Apoptosis, Autophagy | |

| Antibacterial | E. coli, S. aureus, P. aeruginosa | Inhibition of bacterial growth |

Case Study: Efficacy Against Melanoma

A specific study evaluated the effects of NAPA on melanoma cells (A375 line). The results indicated that treatment with NAPA led to:

- A significant decrease in cell viability.

- Induction of apoptosis markers.

- Enhanced autophagic activity.

These findings suggest that NAPA could be developed further as a targeted therapy for melanoma .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of NAPA. Early findings suggest favorable pharmacokinetic profiles with good bioavailability and low toxicity in preliminary tests. However, further studies are warranted to fully establish its safety profile in clinical settings .

Q & A

Q. What are the critical steps in synthesizing N-(4-Aminophenyl)-2-(1-naphthyl)acetamide?

The synthesis typically involves:

- Nitro Reduction : Starting with a nitro precursor (e.g., N-(4-nitrophenyl)-2-(1-naphthyl)acetamide), reduction using SnCl₂·2H₂O in acidic conditions yields the amine intermediate .

- Reductive Amination : For derivatives requiring secondary amines, condensation with aldehydes followed by NaBH₄ reduction ensures controlled functionalization .

- Purification : Thin-layer chromatography (TLC) is recommended to monitor reaction progress and isolate intermediates .

Q. Which spectroscopic methods are essential for structural confirmation?

- NMR Spectroscopy : ¹H-NMR and ¹³C-NMR verify aromatic protons, amide linkages, and naphthyl group integration. For example, the amine proton signal (δ 4.8–5.2 ppm) confirms successful nitro reduction .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for distinguishing regioisomers .

Q. How do structural modifications influence solubility and stability?

- Polar Groups : Introducing methoxy or hydroxyl groups (e.g., replacing naphthyl with substituted phenyl) enhances aqueous solubility but may reduce thermal stability .

- Steric Hindrance : Bulky substituents (e.g., dimethylpropanamide) improve stability against enzymatic degradation but complicate crystallization .

Advanced Research Questions

Q. How can contradictory biological activity data be resolved across studies?

Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., MTT assays for cytotoxicity) to ensure consistent cell viability measurements .

- Structural Analog Comparisons : Use a reference table (Table 1) to correlate substituent effects with activity trends. For example, replacing the naphthyl group with benzamide reduces antiproliferative activity by 40% .

Q. Table 1: Biological Activity of Structural Analogs

| Compound | Anticancer Activity (IC₅₀, μM) | Enzyme Inhibition (%) |

|---|---|---|

| This compound | 12.3 ± 1.5 | 78.2 |

| N-(4-Aminophenyl)benzamide | 21.7 ± 2.1 | 45.6 |

| N-(4-Aminophenyl)butanamide | >50 | 22.4 |

Q. What strategies optimize reaction yields in multi-step syntheses?

Q. How can computational modeling guide SAR studies?

Q. What analytical methods validate purity in complex matrices?

- HPLC-MS : Resolve co-eluting impurities in biological samples (e.g., serum or tissue homogenates) using C18 columns and acetonitrile gradients .

- Elemental Analysis : Confirm purity >95% by matching calculated/found C, H, N percentages (e.g., Δ < 0.5%) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.